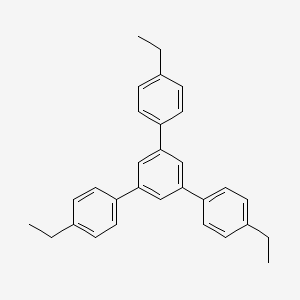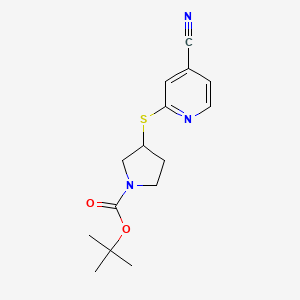
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyrimidine ring substituted with a chloro and methyl group, connected to a piperidine ring via a sulfanylmethyl linkage, and further esterified with tert-butyl carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like chloroacetaldehyde and methylamine, the pyrimidine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and methyl groups on the pyrimidine ring using chlorinating agents and methylating reagents.
Thioether Formation: The sulfanylmethyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization of appropriate precursors.
Esterification: The final step involves esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the ester group.
Substituted Pyrimidines: From nucleophilic substitution of the chloro group.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand for metal complexes.
Biology
Pharmaceutical Research:
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its structural features.
Industry
Agrochemicals: Potential use as a precursor for herbicides or pesticides.
Materials Science: Used in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In pharmaceutical research, it might interact with specific receptors or enzymes, modulating their activity. The sulfanylmethyl group could play a role in binding to biological targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure with a methyl ester instead of tert-butyl ester.
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure with an ethyl ester instead of tert-butyl ester.
Uniqueness
The tert-butyl ester group in 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl and ethyl ester counterparts, potentially offering different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C16H24ClN3O2S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-5-7-20(8-6-12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |
InChI 键 |
PLJACAMQESRFFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC2CCN(CC2)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)

![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
